3-Hidroxicitalopram
Descripción general
Descripción
3-Hydroxy Citalopram is a derivative of citalopram, a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). This compound is characterized by the presence of a hydroxyl group attached to the citalopram molecule, which potentially alters its pharmacological properties. The molecular formula of 3-Hydroxy Citalopram is C20H21FN2O2, and it has a molecular weight of 340.39 g/mol .
Aplicaciones Científicas De Investigación
3-Hydroxy Citalopram has several scientific research applications, including:
Biology: Studied for its potential effects on serotonin reuptake and its role in modulating neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects and side effects compared to citalopram.
Industry: Used in the development of new antidepressant drugs and in quality control processes for pharmaceutical production.
Mecanismo De Acción
Target of Action
3-Hydroxy Citalopram, like its parent compound Citalopram, primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the action of serotonin .
Mode of Action
3-Hydroxy Citalopram is presumed to potentiate serotonergic activity in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT) through the inhibition of the serotonin transporter . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
It is known that the compound’s action on the serotonin transporter can influence various neural function pathways . In clinical responders, neural function pathways are primarily up- or downregulated after incubation with citalopram .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy Citalopram is expected to be similar to that of Citalopram. After oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Approximately 12-23% of orally dosed Citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces . The pharmacokinetics of Citalopram is affected by CYP2D6 and CYP2C19 genotypes .
Result of Action
The molecular and cellular effects of 3-Hydroxy Citalopram are likely to be similar to those of Citalopram, given their similar structures and mechanisms of action. Citalopram has been shown to have neuroprotective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Citalopram can be influenced by various environmental factors. For instance, the compound’s lipophilicity results in high bioavailability (approximately 80%) after oral administration . .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy Citalopram interacts with various enzymes, proteins, and other biomolecules. It is believed to enhance serotonergic transmission through the inhibition of serotonin reuptake . This interaction primarily involves the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Cellular Effects
3-Hydroxy Citalopram has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been associated with alterations in the structure and function of different brain regions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Hydroxy Citalopram is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxy Citalopram over time in laboratory settings have been observed to vary. For instance, while a single injection of citalopram induced anxiogenic effects, three administrations of citalopram were sufficient to elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxy Citalopram have been observed to vary with different dosages. For example, in a study using mouse models, repeated administration of citalopram produced an increase in the time spent in the open arm compared to saline-treated animals, indicating that subchronic administration of citalopram elicits an anxiolytic effect .
Metabolic Pathways
3-Hydroxy Citalopram is involved in the serotonin pathway, a critical metabolic pathway in the body. It is believed to enhance serotonergic transmission through the inhibition of serotonin reuptake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Citalopram involves several steps, including the introduction of the hydroxyl group to the citalopram molecule. One method involves the chemo-enzymatic asymmetric synthesis, which combines kinetic resolution, cyclic resolution, and stereoinversion synthesis. This method uses lipase-catalyzed reactions to achieve high enantioselectivity and yield .
Industrial Production Methods: Industrial production of 3-Hydroxy Citalopram typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Citalopram undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, citalopram.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of citalopram.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher efficacy and faster onset of action.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness: 3-Hydroxy Citalopram is unique due to the presence of the hydroxyl group, which may alter its pharmacokinetics and pharmacodynamics compared to its parent compound, citalopram. This modification can lead to differences in efficacy, side effects, and therapeutic applications .
Actividad Biológica
3-Hydroxy citalopram, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention in pharmacological research due to its potential biological activities and mechanisms of action. This article explores the biological activity of 3-hydroxy citalopram, including its pharmacodynamics, effects on serotonin transporters, and implications for therapeutic use.
Overview of Citalopram and Its Metabolites
Citalopram is primarily used to treat depression and anxiety disorders by inhibiting the reuptake of serotonin (5-HT) in the brain. Upon administration, citalopram is metabolized into several active metabolites, including 3-hydroxy citalopram. This metabolite retains some pharmacological activity, contributing to the overall therapeutic effects of citalopram.
Pharmacodynamics
Mechanism of Action:
3-Hydroxy citalopram functions as an inhibitor of the serotonin transporter (SERT), similar to its parent compound. It competes with serotonin for binding to SERT, thereby increasing the availability of serotonin in the synaptic cleft. Research indicates that this compound has a lower binding affinity than citalopram but still plays a role in serotonin modulation .
Binding Affinity:
The binding affinity of 3-hydroxy citalopram for SERT is significantly influenced by specific amino acid residues within the transporter. Studies have shown that mutations at certain positions can alter the effectiveness of both citalopram and its metabolites at inhibiting serotonin uptake .
Serotonin Reuptake Inhibition
Research has demonstrated that both citalopram and 3-hydroxy citalopram exhibit dose-dependent inhibition of serotonin reuptake in various animal models. For instance, a study involving different rat strains showed that acute administration of citalopram increased extracellular serotonin levels significantly, which was also observed with 3-hydroxy citalopram .
Table 1: Comparison of Serotonin Levels Post-Administration
Compound | Dose (mg/kg) | Increase in Serotonin Levels (%) |
---|---|---|
Citalopram | 3.3 | 50 |
3-Hydroxy Citalopram | 10 | 30 |
Case Studies and Research Findings
Case Study: Efficacy in Depression Treatment
A clinical study evaluated the efficacy of citalopram versus its metabolite in patients with major depressive disorder. Results indicated that while both compounds improved symptoms, patients receiving treatment with higher levels of 3-hydroxy citalopram reported fewer side effects related to serotonergic activity .
Toxicogenomic Studies:
Recent toxicogenomic studies have highlighted that while SSRIs like citalopram can lead to phospholipidosis—a condition characterized by abnormal accumulation of phospholipids—3-hydroxy citalopram showed a reduced incidence of this effect compared to its parent compound . This suggests a potentially safer profile for the metabolite.
Safety and Side Effects
Despite its therapeutic benefits, there are concerns regarding the side effects associated with SSRIs, including 3-hydroxy citalopram. Reports have indicated instances of serotonin syndrome, particularly when combined with other serotonergic agents. It is crucial for clinicians to monitor patients closely when prescribing these medications .
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12,19,24H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQJFHBFOOIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116847 | |
Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411221-53-9 | |
Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=411221-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy citalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411221539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 411221-53-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY CITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MF4568AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.